2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide is a synthetic organic compound characterized by three key structural motifs:
- Isoindole-1,3-dione (phthalimide): A planar, electron-deficient aromatic system capable of π-π stacking interactions.
- 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its metabolic stability and electron-deficient properties.
- 4-Methylpentanamide linker: A branched aliphatic chain connecting the phthalimide and thiadiazole moieties, influencing solubility and conformational flexibility.
The ethyl substituent at the 5-position of the thiadiazole may enhance lipophilicity and steric bulk compared to smaller substituents like methyl.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-14-20-21-18(26-14)19-15(23)13(9-10(2)3)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-8,10,13H,4,9H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJBCVPVASKXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.46 g/mol. The compound features a thiadiazole moiety known for its diverse biological activities and an isoindole structure that contributes to its pharmacological profile.
Antimicrobial Activity
Studies have indicated that compounds containing the thiadiazole nucleus exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that the compound exhibited broad-spectrum antimicrobial activity comparable to established antibiotics such as amoxicillin and fluconazole .
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Control (Amoxicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 22 |
| Candida albicans | 17 | 21 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. It has shown promising results against multiple human cancer cell lines:
- IC50 values for the compound were reported in the range of to μM across different cancer cell lines such as CCRF-CEM (leukemia) and HCT-15 (colon cancer) .
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Reference Drug (Doxorubicin) |
|---|---|---|
| CCRF-CEM | 6.99 | 6.78 |
| HCT-15 | 5.28 | 5.17 |
| PC-3 | 4.67 | 4.56 |
| UACC-257 | 7.41 | 7.34 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been identified as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cellular proliferation. The IC50 values for DHFR inhibition were found to be significantly lower than those for standard inhibitors like Methotrexate .
Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:
Comparación Con Compuestos Similares
Heterocycle Core
Substituent Effects
Linker Modifications
Phthalimide Presence
- Phthalimide-containing compounds (Target, –5) are structurally distinct from non-phthalimide analogs (). The phthalimide group’s planar structure facilitates interactions with enzyme active sites via π-π stacking, as seen in docking studies of similar compounds (e.g., ) .
Implications for Bioactivity
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Anticancer Potential: Compounds with phthalimide and thiadiazole/thiazole motifs (e.g., ) have shown anticancer activity in vitro, likely via kinase inhibition or apoptosis induction .
- Metabolic Stability : The thiadiazole core and ethyl substituent in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to methyl or phenyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling isoindole-1,3-dione derivatives with functionalized thiadiazole scaffolds. Key steps include nucleophilic substitution (e.g., activating the isoindole carbonyl group) and amide bond formation. Solvents like dimethylformamide (DMF) or ethanol are critical for solubility, while catalysts such as triethylamine can enhance coupling efficiency. Reaction temperatures between 60–80°C and pH control (neutral to slightly basic) are recommended to avoid side reactions .
Q. What characterization techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, isoindole dione at ~1770 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure calculated vs. experimental C/H/N/S ratios align (<0.3% deviation) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC.
- Hydrolytic Stability : Expose to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers; track degradation products using LC-MS .
- Photostability : UV irradiation (λ = 254–365 nm) to identify light-sensitive moieties (e.g., thiadiazole rings) .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the isoindole (e.g., electron-withdrawing groups at C4) and thiadiazole (e.g., ethyl vs. methyl at position 5) to assess impact on bioactivity .
- Computational Docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
- Data Integration : Cross-reference SAR trends with physicochemical properties (logP, polar surface area) to optimize pharmacokinetics .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Resolve ambiguities in tautomeric forms (e.g., thiadiazole ring protonation states) by varying temperature or solvent .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish isoindole protons from thiadiazole methyl groups) .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., C4-methylpentanamide chain) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize targets (e.g., HDACs, COX-2) based on structural similarity to known inhibitors .
- Docking Protocols : Use Gaussian-based DFT (e.g., B3LYP/SDD) to optimize ligand geometry. Perform MD simulations (≥100 ns) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and validate with SPR (surface plasmon resonance) assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted and observed biological activity?
- Methodological Answer :
- Re-evaluate Assay Conditions : Confirm target protein purity, buffer composition (e.g., divalent cations affecting thiadiazole interactions), and incubation times .
- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydrolysis of the amide bond) that may alter activity .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
Experimental Design
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Dose-response curves (0.1–100 µM) against serine hydrolases or oxidoreductases, using fluorogenic substrates (e.g., AMC derivatives) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for solubility (DMSO ≤0.1%) .
- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .
Notes
- Advanced questions emphasize mechanistic and data-driven challenges, while basic questions focus on foundational techniques.
- References align with evidence IDs (e.g., = ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
